N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine
Description
Properties
CAS No. |
90185-74-3 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)oxyethanamine |
InChI |
InChI=1S/C15H19N3O/c1-12-11-14(19-10-9-18(2)3)17-15(16-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
DULQYCKLQZSKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of the pyrimidine derivative with 2-chloro-N,N-dimethylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine is primarily studied for its pharmacological properties. It has been identified as a potential candidate for drug development due to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study conducted on related compounds demonstrated that they can inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth. A case study involving the synthesis of related pyrimidine derivatives showed promising activity against Gram-positive and Gram-negative bacteria, indicating a potential role for this compound in developing new antibiotics .
Biochemical Applications
In addition to pharmacological applications, this compound may play a role in biochemical research.
Enzyme Inhibition Studies
Enzyme inhibition studies are crucial for understanding metabolic pathways and drug interactions. Compounds similar to this compound have been tested for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. These studies suggest that the compound could be developed as an anti-inflammatory agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies help in understanding how the compound interacts at the molecular level, providing insights into its potential therapeutic effects .
Synthesis Pathways
Common synthesis pathways include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the dimethylamino group.
- Pyrimidine Formation : Employing condensation reactions to form the pyrimidine ring structure.
- Functionalization : Modifying the aromatic ring to enhance biological activity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s pyrimidine core and dimethylaminoethoxy side chain differentiate it from analogs. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Pyrimidine vs. Pyrimidines often engage in hydrogen bonding via nitrogen atoms, enhancing target specificity .
- Side Chain Variations: The dimethylaminoethoxy group is shared with Orphenadrine and DPPA but differs in connectivity. For example, iCARM1 uses a piperazine linker, which increases conformational flexibility compared to the target compound’s direct ether linkage .
Physicochemical Properties
- Solubility : Orphenadrine’s citrate salt () enhances aqueous solubility, whereas the target compound’s free base form may require formulation adjustments. The pyrimidine ring’s polarity could improve solubility relative to DPPA’s lipophilic pyridine-phenyl system .
- logP (Partition Coefficient) : Estimated logP for the target compound is ~2.5–3.0 (moderate lipophilicity), lower than DPPA (~3.5) due to the pyrimidine’s electronegative nitrogens. Orphenadrine’s logP is ~4.0 but mitigated by salt formation .
Biological Activity
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine, commonly referred to as compound 90185-74-3, is a synthetic organic compound with a complex structure that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from recent research and providing detailed insights into its mechanisms of action, potential therapeutic applications, and structural characteristics.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 90185-74-3 |
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.33 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The presence of the pyrimidine ring and ether linkage allows the compound to modulate various biochemical pathways.
Research indicates that compounds with similar structures can act as inhibitors or modulators of critical pathways involved in cell signaling and metabolic processes. For instance, structure–activity relationship (SAR) studies have shown that modifications to the pyrimidine moiety can significantly impact biological efficacy, influencing binding affinity and selectivity towards target proteins .
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a panel of pyrimidine derivatives was evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. Compounds structurally related to this compound demonstrated significant inhibition of P-gp activity, enhancing the accumulation of chemotherapeutic agents within cancer cells .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cancer cell lines to assess the effectiveness of this compound. Results indicated that this compound exhibits dose-dependent cytotoxic effects, with IC50 values comparable to established anticancer drugs. The mechanism underlying its cytotoxicity is believed to involve apoptosis induction and disruption of cell cycle progression .
Case Studies
- Study on P-glycoprotein Inhibition : A study investigated the effects of several pyrimidine derivatives on P-glycoprotein-mediated drug resistance. The results showed that modifications in the chemical structure significantly enhanced inhibitory potency, suggesting that N,N-Dimethyl-2-... could be optimized for improved therapeutic outcomes .
- Evaluation of Antitumor Activity : In a series of experiments involving human cancer cell lines, N,N-Dimethyl-2-... demonstrated significant antitumor activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound for further development .
Q & A
Basic: What synthetic routes are most effective for preparing N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example:
- Step 1: Prepare the pyrimidin-4-ol intermediate by reacting 6-methyl-2-phenylpyrimidin-4-ol with a chlorinating agent (e.g., POCl₃) to form the 4-chloro derivative.
- Step 2: Perform an SN2 reaction between the chloro intermediate and N,N-dimethylethanolamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Optimization Tips:
Advanced: How do hydrogen bonding and crystal packing influence the stability of this compound?
Methodological Answer:
X-ray crystallography reveals intramolecular and intermolecular hydrogen bonds that stabilize the structure. For example:
- Intramolecular N–H⋯N bonds between amine and pyrimidine nitrogen atoms create six-membered rings, reducing conformational flexibility .
- Intermolecular C–H⋯O/π interactions between methyl groups and aromatic rings contribute to layered crystal packing, enhancing thermal stability .
- Analytical Approach:
Basic: Which spectroscopic techniques are critical for structural validation, and how can impurities be identified?
Methodological Answer:
- 1H/13C NMR: Key signals include:
- HRMS (ESI-TOF): Confirm molecular ion [M+H]+ with <5 ppm deviation .
- Impurity Detection:
- Use HPLC with UV/vis detection to identify unreacted intermediates or byproducts.
- Compare retention times and MS fragmentation patterns against standards .
Advanced: How can structural modifications at the pyrimidine or ethoxyamine moiety alter biological activity?
Methodological Answer:
- Pyrimidine Modifications:
- Ethoxyamine Chain:
- Perform enzyme inhibition assays (e.g., cholinesterase for neuroactivity) .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets .
Basic: What purification strategies are recommended for isolating high-purity batches?
Methodological Answer:
- Liquid-Liquid Extraction: Partition between DCM and water to remove polar impurities.
- Column Chromatography: Use silica gel with gradient elution (e.g., 95:5 to 80:20 DCM/MeOH) .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexanes) for high recovery and purity .
- Quality Control:
Advanced: How can conformational flexibility impact pharmacological properties?
Methodological Answer:
- Conformational Analysis:
- Pharmacological Implications:
Basic: How should researchers handle discrepancies in NMR data between synthesized batches?
Methodological Answer:
- Root Cause Analysis:
- Check for residual solvents (e.g., DMF) via 1H NMR (δ 2.7–2.9 ppm).
- Compare integration ratios to detect stoichiometric imbalances (e.g., incomplete substitution).
- Resolution Steps:
Advanced: What strategies can resolve crystallographic disorder in the ethoxyamine moiety?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
